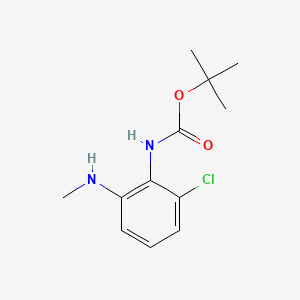
4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthalene ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- typically involves the hydroxylation and methoxylation of naphthalene derivatives. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.
Diazotization and Hydrolysis: The amino group is diazotized and then hydrolyzed to form 2-naphthol.
Methoxylation: 2-naphthol is then methoxylated to introduce the methoxy group at the 7th position.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often used to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-Naphthoic acid: Lacks the hydroxyl and methoxy groups, making it less reactive in certain chemical reactions.
1-Naphthoic acid: Similar structure but with the carboxylic acid group at the 1st position, leading to different chemical properties.
2-Naphthol: Contains only the hydroxyl group, lacking the carboxylic acid and methoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- is unique due to the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H10O5 |
|---|---|
分子量 |
234.20 g/mol |
IUPAC名 |
4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16) |
InChIキー |
CEZAADMDKWHKOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


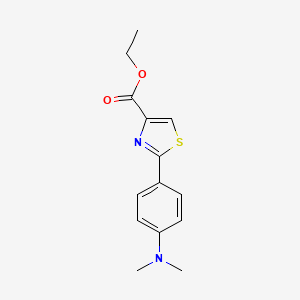
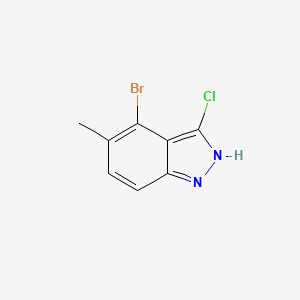
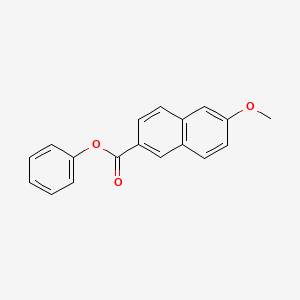
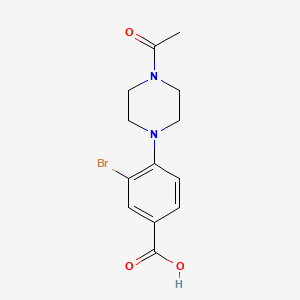
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
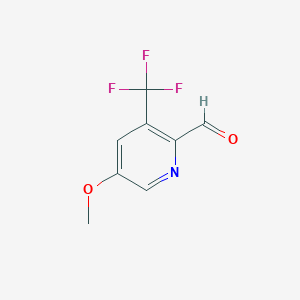
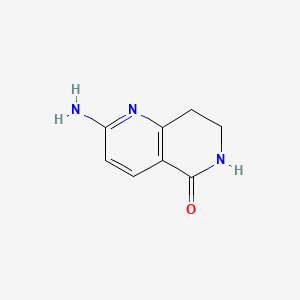
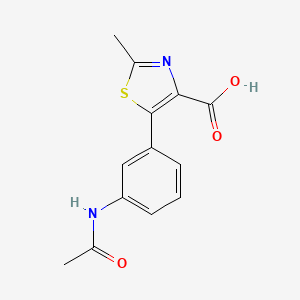
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
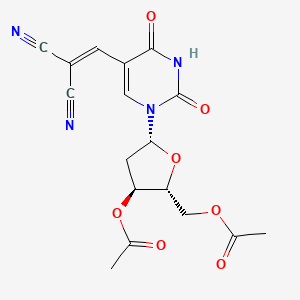
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
